molecular formula C16H18FN5O3 B2390994 8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-11-4

8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2390994
CAS No.: 946231-11-4
M. Wt: 347.35
InChI Key: CLVVRGLQWHEIPX-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxypropyl group, and a tetrahydroimidazo[2,1-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated aromatic compound and a suitable base.

    Attachment of the Methoxypropyl Group: This step involves the alkylation of the intermediate compound with a methoxypropyl halide in the presence of a strong base.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding acids or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.

Scientific Research Applications

8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-chlorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
  • 8-(4-bromophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
  • 8-(4-methylphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Uniqueness

The uniqueness of 8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability, lipophilicity, and potential interactions with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O3/c1-25-10-2-7-18-14(23)13-15(24)22-9-8-21(16(22)20-19-13)12-5-3-11(17)4-6-12/h3-6H,2,7-10H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVVRGLQWHEIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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